molecular formula C18H11F3N4OS2 B11550681 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(pyridin-2-yl)acetamide

2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(pyridin-2-yl)acetamide

Cat. No.: B11550681
M. Wt: 420.4 g/mol
InChI Key: HXGQTJZGWONYSH-UHFFFAOYSA-N
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Description

2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(pyridin-2-yl)acetamide is a complex organic compound that features a pyridine ring substituted with cyano, thiophene, and trifluoromethyl groups

Preparation Methods

The synthesis of 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(pyridin-2-yl)acetamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate starting materials.

    Introduction of the cyano and thiophene groups: These groups can be introduced through nucleophilic substitution reactions.

    Addition of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under controlled conditions.

    Formation of the final acetamide structure: This involves the reaction of the intermediate compound with pyridine-2-ylamine under suitable conditions.

Chemical Reactions Analysis

2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(pyridin-2-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(pyridin-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s cyano and thiophene groups play a crucial role in binding to these targets, leading to the modulation of their activity. This interaction can result in the inhibition of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(pyridin-2-yl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not observed in simpler analogs.

Properties

Molecular Formula

C18H11F3N4OS2

Molecular Weight

420.4 g/mol

IUPAC Name

2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-pyridin-2-ylacetamide

InChI

InChI=1S/C18H11F3N4OS2/c19-18(20,21)12-8-13(14-4-3-7-27-14)24-17(11(12)9-22)28-10-16(26)25-15-5-1-2-6-23-15/h1-8H,10H2,(H,23,25,26)

InChI Key

HXGQTJZGWONYSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C#N

Origin of Product

United States

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